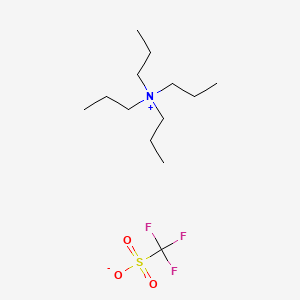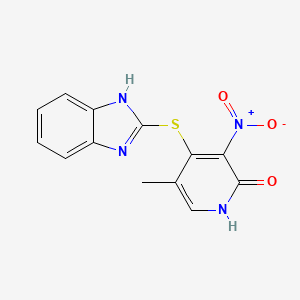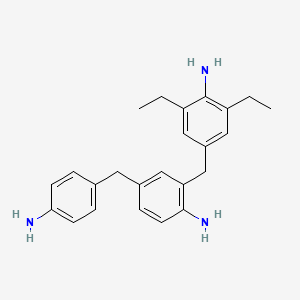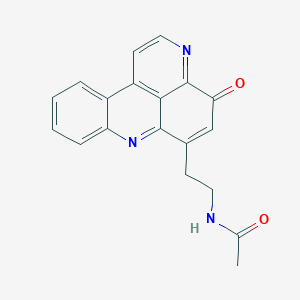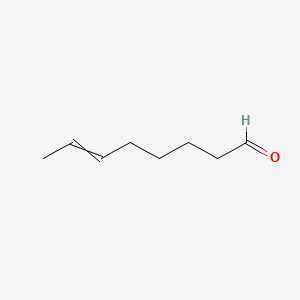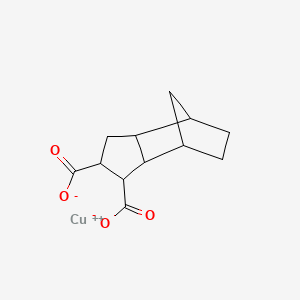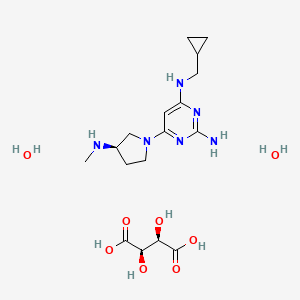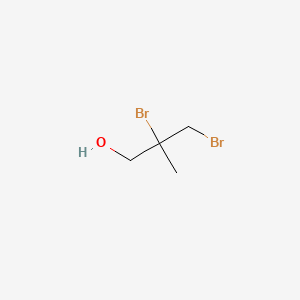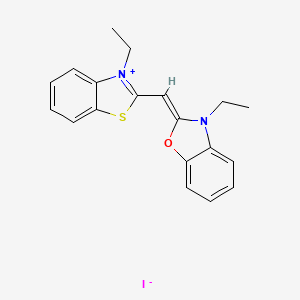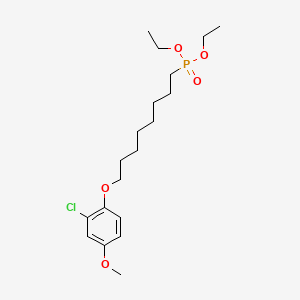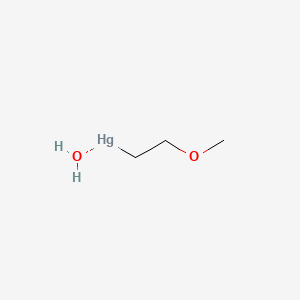
Methoxyethylmercury hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyethylmercury hydroxide is an organomercury compound characterized by the presence of a methoxyethyl group attached to a mercury atom, which is further bonded to a hydroxide group. Organomercury compounds, including this compound, are known for their significant microbiological activity and have been used in various applications due to their unique chemical properties .
Vorbereitungsmethoden
Methoxyethylmercury hydroxide can be synthesized through the reaction of methoxyethylmercuric acetate with water-soluble salts. The methoxyethylmercuric acetate itself is produced from the reaction of mercuric acetate with ethylene in the presence of methyl alcohol . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Methoxyethylmercury hydroxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: this compound can participate in substitution reactions where the hydroxide group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Methoxyethylmercury hydroxide has been studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Due to its microbiological activity, it has been explored for its potential use in controlling microbial growth.
Medicine: Organomercury compounds have been investigated for their therapeutic properties, although their high toxicity limits their use.
Wirkmechanismus
The mechanism of action of methoxyethylmercury hydroxide involves its interaction with cellular components, leading to disruption of normal cellular functions. It can bind to thiol groups in proteins, affecting enzyme activity and cellular metabolism. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Methoxyethylmercury hydroxide can be compared with other organomercury compounds such as:
- Methylmercury chloride
- Ethylmercury hydroxide
- Phenylmercury acetate
These compounds share similar chemical properties but differ in their specific applications and toxicity profiles. This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
13268-82-1 |
|---|---|
Molekularformel |
C3H9HgO2 |
Molekulargewicht |
277.69 g/mol |
IUPAC-Name |
2-methoxyethylmercury;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3-4-2;;/h1,3H2,2H3;;1H2 |
InChI-Schlüssel |
VEOBYESSXDIMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC[Hg].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



